N-(3-methoxyphenyl)-4-(6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazine-1-carboxamide
Description
N-(3-methoxyphenyl)-4-(6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazine-1-carboxamide is a piperazine-based carboxamide compound featuring a pyridazine core substituted with a 3-methylpyrazole moiety and a 3-methoxyphenyl group.
Properties
IUPAC Name |
N-(3-methoxyphenyl)-4-[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N7O2/c1-15-8-9-27(24-15)19-7-6-18(22-23-19)25-10-12-26(13-11-25)20(28)21-16-4-3-5-17(14-16)29-2/h3-9,14H,10-13H2,1-2H3,(H,21,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEYVWRUEBRCWCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)NC4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-methoxyphenyl)-4-(6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazine-1-carboxamide, with the CAS number 1013807-51-6, is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 393.4 g/mol. The structure features a piperazine core linked to a methoxyphenyl group and a pyridazinyl-pyrazole moiety, which is essential for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 1013807-51-6 |
| Molecular Formula | |
| Molecular Weight | 393.4 g/mol |
Antiparasitic Activity
Preliminary studies suggest that compounds with similar structures exhibit significant antiparasitic properties. For instance, derivatives of pyrazole and pyridazine have shown promising results against Plasmodium falciparum, the causative agent of malaria. In vitro assays have indicated that modifications in the structure can lead to varying degrees of efficacy.
Table 1: Antiparasitic Activity of Related Compounds
| Compound | EC50 (μM) |
|---|---|
| N-(3-methoxyphenyl)-4-(6-(3-methylpyrazol... | TBD |
| Pyrazole derivative A | 0.064 |
| Pyrazole derivative B | 0.115 |
EC50 values represent the concentration required to inhibit 50% of the parasite's activity in vitro.
Anticancer Properties
Research has indicated that similar compounds may also possess anticancer properties. For example, substituted piperazines have been reported to inhibit cancer cell proliferation in various cancer types, including leukemia and solid tumors. The mechanism often involves the modulation of signaling pathways associated with cell growth and survival.
Case Study: Anticancer Activity
A study published in the Journal of Medicinal Chemistry demonstrated that a related piperazine compound exhibited selective cytotoxicity against chronic lymphocytic leukemia (CLL) cells, with a therapeutic window significantly higher than that observed in normal cells . This suggests that structural modifications could enhance selectivity and potency.
The biological activity of this compound likely involves multiple mechanisms:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit key enzymes involved in metabolic pathways of parasites and cancer cells.
- Receptor Interaction : The compound may interact with specific receptors, modulating biological responses critical for cell survival and proliferation.
- Induction of Apoptosis : Evidence suggests that some derivatives can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Comparison with Similar Compounds
Structural Analogs with Piperazine Carboxamide and Pyridazine/Pyridine Cores
Key Observations :
- PKM-833 demonstrates high FAAH inhibition potency and selectivity, attributed to its chroman substituent and irreversible binding mode. The pyridazine core is critical for activity .
- The ethylphenyl analog () shares the pyridazine-pyrazole-piperazine scaffold with the target compound but lacks the methoxy group, suggesting that electronic or steric effects of substituents may modulate target engagement.
- Replacing the carboxamide with a carbothioamide () introduces a sulfur atom, which may alter hydrogen-bonding interactions and pharmacokinetics.
Impact of Aromatic Substituent Modifications
Key Observations :
- Electron-withdrawing groups (e.g., F, Cl) on the phenyl ring () result in moderate yields (45–57%) and melting points >180°C, suggesting stable crystalline forms.
- The methoxy group in the target compound is electron-donating, which may enhance solubility or alter metabolic stability compared to halogenated analogs.
Piperazine Carboxamides with Heterocyclic Modifications
Key Observations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
